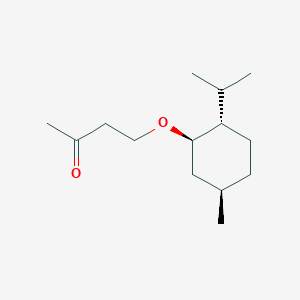

4-(L-Menthoxy)-2-butanone

Description

Contextualization of Butanone Derivatives in Organic Chemistry

Butanone, also known as methyl ethyl ketone (MEK), is a simple four-carbon ketone that serves as a foundational molecule in organic chemistry. Its derivatives, which are molecules based on the butanone structure, are a diverse and important class of organic compounds. These derivatives are found in a wide array of applications, from industrial solvents to key intermediates in the synthesis of complex pharmaceuticals and natural products. bohrium.comnih.govorganic-chemistry.org The reactivity of the carbonyl group in butanone allows for a variety of chemical transformations, making it a versatile building block for constructing more intricate molecular architectures. organic-chemistry.org The introduction of different functional groups and substituents onto the butanone framework can lead to a vast number of derivatives with unique chemical and physical properties. bohrium.comnih.govacs.org

Significance of Chiral Molecules in Chemical Research and Synthesis

Chirality is a fundamental property of molecules that describes their three-dimensional asymmetry, much like a person's left and right hands are mirror images but not superimposable. nih.govstudysmarter.co.uk Molecules that exhibit this property are called chiral, and the two non-superimposable mirror-image forms are known as enantiomers. nih.gov In the realm of chemical research and synthesis, particularly in the pharmaceutical and biological sciences, chirality is of paramount importance. studysmarter.co.ukrsc.org This is because biological systems, such as enzymes and receptors in the human body, are themselves chiral and often interact differently with each enantiomer of a chiral molecule. nih.govstudysmarter.co.uk

This stereoselectivity means that one enantiomer of a drug may have a desired therapeutic effect, while the other may be inactive or even cause harmful side effects. hilarispublisher.com Consequently, the ability to synthesize single, pure enantiomers of chiral molecules, a process known as asymmetric or chiral synthesis, is a major focus of modern organic chemistry. nih.govrsc.org Chiral molecules are not only crucial in drug development but also play significant roles in materials science, agrochemicals, and flavor and fragrance industries. rsc.org The precise control over the spatial arrangement of atoms offered by chiral synthesis allows chemists to create complex, functional molecules with specific desired properties. hilarispublisher.com

Overview of 4-(L-Menthoxy)-2-butanone as a Chiral Ketone

This compound is a specific chiral ketone that incorporates a menthol (B31143) derivative, which is itself a naturally occurring chiral molecule. This compound serves as a valuable chiral building block in organic synthesis. nih.govrsc.orgmdpi.comresearchgate.net The presence of the bulky and stereochemically defined L-menthoxy group provides a source of chirality that can be used to influence the stereochemical outcome of chemical reactions.

IUPAC Nomenclature and Structural Features

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxybutan-2-one. nih.govthegoodscentscompany.com This name precisely describes the molecular structure of the compound.

The key structural features are:

A butan-2-one chain, which is a four-carbon chain with a ketone functional group on the second carbon atom.

An ether linkage at the fourth carbon of the butanone chain.

A substituted cyclohexane (B81311) ring derived from L-menthol, attached through the ether oxygen. This ring has a methyl group at the 5-position and an isopropyl (1-methylethyl) group at the 2-position.

| Property | Value |

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.36 g/mol nih.gov |

| SMILES | CC(C)[C@@H]1CCC@@HC[C@H]1OCCC(=O)C nih.gov |

| InChIKey | KCLGSIULRIYEFO-KWCYVHTRSA-N nih.gov |

Stereochemical Designation: Absolute Configuration

The stereochemistry of this compound is critical to its function as a chiral auxiliary. The absolute configuration of the stereocenters in the menthyl portion of the molecule is derived from the naturally occurring L-menthol. The IUPAC name, 4-[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxybutan-2-one, explicitly defines the three-dimensional arrangement of the substituents on the cyclohexane ring. nih.gov

The designations (1R, 2S, 5R) refer to the specific configuration at the three chiral centers of the cyclohexane ring, as determined by the Cahn-Ingold-Prelog priority rules. youtube.com This well-defined stereochemistry is transferred when the molecule is used in synthesis, allowing for the creation of new chiral centers with a predictable orientation. The absolute stereochemistry is a key feature of this compound. nih.govncats.io

| Chiral Center | Configuration |

| Carbon 1 | R |

| Carbon 2 | S |

| Carbon 5 | R |

Structure

3D Structure

Properties

CAS No. |

886449-15-6 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

4-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxybutan-2-one |

InChI |

InChI=1S/C14H26O2/c1-10(2)13-6-5-11(3)9-14(13)16-8-7-12(4)15/h10-11,13-14H,5-9H2,1-4H3/t11-,13+,14-/m1/s1 |

InChI Key |

KCLGSIULRIYEFO-KWCYVHTRSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OCCC(=O)C)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OCCC(=O)C)C(C)C |

Origin of Product |

United States |

In Depth Stereochemical Investigations of 4 L Menthoxy 2 Butanone

Elucidation of Absolute and Relative Stereochemistry

The compound 4-(L-Menthoxy)-2-butanone incorporates a chiral auxiliary, the L-menthoxy group, derived from L-menthol. This moiety possesses three defined stereogenic centers on its cyclohexane (B81311) ring, which dictates the absolute stereochemistry of the molecule. The systematic IUPAC name for this compound is 4-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxybutan-2-one. nih.govthegoodscentscompany.com This nomenclature precisely defines the configuration at each chiral carbon of the menthoxy group:

Carbon 1: (R)-configuration

Carbon 2: (S)-configuration

Carbon 5: (R)-configuration

Below is a table summarizing the key stereochemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 4-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxybutan-2-one | nih.gov |

| Stereochemistry | ABSOLUTE | nih.govncats.io |

| Defined Stereocenters | 3 | nih.govncats.io |

| SMILES | C[C@@H]1CCC@HC(C)C | nih.gov |

| InChI | InChI=1S/C14H26O2/c1-10(2)13-6-5-11(3)9-14(13)16-8-7-12(4)15/h10-11,13-14H,5-9H2,1-4H3/t11-,13+,14-/m1/s1 | nih.gov |

| InChIKey | KCLGSIULRIYEFO-KWCYVHTRSA-N | nih.gov |

Conformational Analysis through Spectroscopic and Computational Methods

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the key flexible bonds are the C-O ether linkage and the C-C bonds of the butoxy chain. The molecule's preferred conformations are determined by a balance of steric and electronic effects. researchgate.net

The study of such conformations relies heavily on a combination of spectroscopic measurements and theoretical calculations. auremn.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for conformational analysis in solution. auremn.org.br By analyzing chemical shifts and nuclear Overhauser effects (NOE), proximity between different parts of the molecule can be inferred. Vicinal coupling constants (³J) are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. auremn.org.br

Infrared (IR) Spectroscopy: The position and intensity of vibrational bands, particularly the carbonyl (C=O) stretch, can shift depending on the local conformational environment. auremn.org.br However, interpreting these shifts for a flexible molecule can be complex.

Computational Methods: Molecular mechanics and quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the geometries and relative energies of different possible conformers. researchgate.net These calculations can generate a potential energy surface that maps energy as a function of dihedral angle rotation, identifying low-energy (stable) and high-energy (unstable) conformations. windows.net For example, studies on related ketones like 2-butanone (B6335102) have used computational methods to map the potential energy for rotation around the C-C bonds. windows.net

The table below outlines the application of these methods to the conformational analysis of this compound.

| Method | Application | Expected Findings |

| ¹H NMR | Measurement of coupling constants (³J) and NOE. | Determination of preferred dihedral angles along the butoxy chain and the orientation relative to the menthoxy ring. auremn.org.br |

| ¹³C NMR | Analysis of chemical shifts sensitive to steric compression (gamma-gauche effect). | Information on the proximity of the butoxy chain to the cyclohexane ring carbons. |

| Computational Chemistry (DFT) | Calculation of potential energy surfaces for bond rotation. | Identification of the most stable conformers (energy minima) and the energy barriers between them. researchgate.netwindows.net |

Impact of Chiral L-Menthoxy Moiety on Molecular Conformation

The fixed absolute stereochemistry of the chiral L-menthoxy group exerts a profound influence on the conformational preferences of the entire molecule. The bulky isopropyl and methyl groups on the cyclohexane ring create significant steric hindrance, which restricts the free rotation of the attached 4-oxy-2-butanone side chain. libretexts.orgacs.org

The (1R,2S,5R) configuration of the menthoxy group means that the isopropyl group at C2 and the methyl group at C5 are in equatorial positions, while the ether linkage at C1 is also equatorial. This arrangement is the most stable conformation for the menthol (B31143) ring itself. This fixed, bulky structure acts as a "chiral template," directing the flexible side chain to adopt specific low-energy conformations to minimize unfavorable steric interactions. acs.orgmdpi.com

Steric Repulsion: The side chain will orient itself to avoid steric clashes with the axial hydrogens and the equatorial isopropyl group of the cyclohexane ring.

Dihedral Angle Preference: Rotation around the C1-O bond of the ether linkage and the subsequent C-C bonds of the butanone chain will be biased. Computational models would likely show deep energy wells corresponding to staggered conformations that minimize torsional strain and steric hindrance. libretexts.org

This phenomenon, where the chirality of one part of a molecule dictates the conformation of another, is critical in fields like asymmetric synthesis, where chiral auxiliaries are used to control the stereochemical outcome of reactions. acs.org The L-menthoxy group effectively creates a diastereomeric relationship between the different rotational conformers, making some significantly more stable than others.

The following table summarizes the expected conformational influences.

| Interacting Groups | Type of Interaction | Consequence |

| Butoxy chain and Menthoxy Isopropyl Group | Steric Hindrance | Restricted rotation around the C1-O ether bond, favoring conformations where the chain is directed away from the isopropyl group. |

| Butoxy chain and Axial Hydrogens on Menthoxy Ring | Steric Hindrance (1,3-diaxial-like interactions) | Favors specific dihedral angles for the O-C-C-C backbone of the side chain to avoid clashes. |

| Carbonyl Group and Menthoxy Ring | Dipole-Dipole Interactions | May influence the orientation of the terminal acetyl group relative to the cyclohexane ring. |

Mechanistic Studies in Reactions Involving Butanone Derivatives

Reaction Kinetics and Mechanisms of Butanone Formation and Transformation

The synthesis of 4-hydroxy-2-butanone (B42824), an important intermediate for fragrances and vitamin A, can be achieved through the aldol (B89426) condensation of acetone (B3395972) and formaldehyde. nih.gov Conducting this synthesis under supercritical conditions offers advantages such as high reaction rates and yields. nih.gov Studies have been conducted to understand the reaction kinetics in this state, typically between 523.15 K and 563.15 K at a pressure of 17 MPa. nih.gov

A kinetic model has been proposed for the main reactions, which include the formation and subsequent dehydration of 4-hydroxy-2-butanone. semanticscholar.org This model also considers side reactions involving formaldehyde. nih.gov The activation energies and pre-exponential factors for the key reaction steps have been determined, providing insight into the reaction mechanism under these conditions. nih.gov

Table 1: Activation Energies and Pre-exponential Factors for Reactions in Supercritical 4-Hydroxy-2-butanone Synthesis

| Reaction (R) | Description | Activation Energy (kJ/mol) | Pre-exponential Factor (units vary) |

|---|---|---|---|

| R1 | Formation of Methanol | 82.5 | 1.28 × 10⁷ mol⁻¹⁹ L¹⁹ min⁻¹ |

| R2 | Cross-disproportionation of Formaldehyde and Formic Acid | 100.9 | 1.95 × 10¹⁰ mol⁻¹ L¹ min⁻¹ |

| R3 | Formation of 4-Hydroxy-2-butanone (HB) | 87.7 | 5.49 × 10⁸ mol⁻¹⁵ L¹⁵ min⁻¹ |

| R4 | Formation of 3-Buten-2-one (MVK) | 109.2 | 1.33 × 10¹⁰ mol⁻⁰⁵ L⁰⁵ min⁻¹ |

Data sourced from studies conducted between 523.15 K and 563.15 K at 17 MPa. nih.gov

During the supercritical synthesis of 4-hydroxy-2-butanone, formic acid can be generated in small amounts through the noncatalytic self-disproportionation of formaldehyde. nih.govresearchgate.net This self-generated formic acid has been shown to act as a catalyst for both the formation of 4-hydroxy-2-butanone and its subsequent dehydration to 3-buten-2-one. semanticscholar.orgacs.org

The catalytic effect of formic acid is significant, and its presence can increase the rate of both the main product formation and the dehydration reaction. semanticscholar.org The reaction orders for formic acid in the formation of 4-hydroxy-2-butanone and 3-buten-2-one have been determined to be 0.5 in some kinetic models. acs.org The primary consumption pathway for the catalytically active formic acid is through a cross-disproportionation reaction with formaldehyde. nih.gov

Enzymatic Reaction Mechanisms

Retro-aldolases are enzymes that catalyze the cleavage of carbon-carbon bonds in β-hydroxyketones. nih.gov A commonly studied substrate for computationally designed retro-aldolases is 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone. nih.govnih.gov The enzymatic reaction breaks this non-natural substrate into acetone and 6-methoxy-2-naphthaldehyde. nih.gov The mechanism of these designed enzymes often mimics that of natural class I aldolases, proceeding through several distinct steps involving acid-base catalysis. nih.gov The rate acceleration achieved by these designed enzymes can be significant, with some showing a kcat/kuncat of 2 × 10⁴. nih.gov

A key feature of the catalytic mechanism of many retro-aldolases is the formation of a Schiff base (or imine) intermediate. nih.govpnas.org This process involves the nucleophilic attack of a lysine (B10760008) residue in the enzyme's active site on the ketone of the substrate, forming a carbinolamine intermediate. nih.gov This intermediate then eliminates a water molecule to form the iminium species. nih.gov The formation of the iminium intermediate acts as an electron sink, facilitating the subsequent carbon-carbon bond cleavage. pnas.org

The catalytic activity of retro-aldolases is dependent on specific amino acid residues within the active site. Lysine is a crucial residue, acting as the nucleophile to form the Schiff base intermediate. nih.gov Mutation of the catalytic lysine to methionine has been shown to completely abolish enzyme activity. nih.gov

Other residues, such as glutamic acid and serine , can also play important roles. bakerlab.org They can participate in acid-base catalysis and help to stabilize reaction intermediates. bakerlab.org For instance, mutations of serine to alanine and glutamic acid to threonine in some designed retro-aldolases have been shown to significantly reduce the reaction rate by eliminating interactions that stabilize the carbinolamine intermediate and position water molecules involved in catalysis. nih.gov The specific roles and contributions of these residues can be investigated through site-directed mutagenesis, and the kinetic parameters of the resulting mutant enzymes can be determined.

Table 2: Kinetic Parameters of Selected Designed Retro-Aldolases for the Cleavage of 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone

| Design | kcat (× 10⁻³ min⁻¹) | KM (µM) | kcat/KM (M⁻¹ s⁻¹) | kcat/kuncat |

|---|---|---|---|---|

| RA22 | 3.1 ± 0.3 (b) | 480 ± 130 | 0.11 | 8.0 × 10³ |

| RA45 | 1.8 ± 0.2 (s) | 390 ± 90 | 0.07 | 4.6 × 10³ |

| RA46 | 1.1 ± 0.1 (s) | 270 ± 50 | 0.07 | 2.8 × 10³ |

| RA60 | 7.7 ± 0.4 (s) | 410 ± 60 | 0.31 | 2.0 × 10⁴ |

b, burst phase; s, steady state. kuncat = 3.9 × 10⁻⁷ min⁻¹. nih.gov

Table 3: Second-order Rate Constants for RA61 Mutants at pH 7.5

| Variant | k₂ (M⁻¹ s⁻¹) |

|---|---|

| Wild type | 0.54 |

| Y78A | 1.2 |

| S87A | 1.6 |

| Y78A/S87A | 2.8 |

Data sourced from a study investigating the origins of catalysis in computationally designed retroaldolase enzymes. pnas.org

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) represents a critical class of chemical reactions where both a proton and an electron are exchanged in a single, concerted elementary step. nih.govprinceton.edu This mechanism is fundamental in various biological redox processes and is increasingly recognized for its utility in synthetic organic chemistry. princeton.edu PCET pathways can provide lower energy routes for transformations that would be thermodynamically unfavorable via stepwise electron transfer (ET) followed by proton transfer (PT), or vice versa. chemrxiv.org

In the context of butanone derivatives, PCET mechanisms are particularly relevant for reactions involving the carbonyl group. For instance, the reduction of α,β-unsaturated ketones to saturated ketones can proceed through a PCET pathway. nih.gov This type of reaction, analogous to a Birch-type reduction, can be achieved using a combination of a single electron-transfer (SET) reducing agent and a suitable proton source, avoiding the need for transition metals. nih.gov

The thermodynamic feasibility of a PCET reaction can be predicted using an effective bond strength formalism. This approach allows for the rational selection of oxidant/base or reductant/acid pairs that are thermodynamically capable of removing or adding a hydrogen atom (H•) from a substrate. nih.gov By coupling electron transfer to a pre-equilibrium hydrogen-bonding event, concerted PCET ensures that radical intermediates are generated in close association with the proton donor, which can be a basis for achieving enantioselectivity in catalytic radical reactions. nih.govprinceton.edu

While direct studies on 4-(L-Menthoxy)-2-butanone are not prevalent, the principles of PCET are applicable. The ketone functionality could be activated via reductive PCET to form a ketyl radical. This reactive intermediate could then participate in various subsequent reactions. The stereochemistry of the L-menthoxy group could potentially influence the stereochemical outcome of such reactions, particularly if chiral proton donors are employed. nih.gov

Table 1: Key Concepts in Proton-Coupled Electron Transfer (PCET)

| Concept | Description | Relevance to Butanone Derivatives |

|---|---|---|

| Concerted Step | An electron and a proton are transferred in a single kinetic step. nih.gov | Offers a lower-energy pathway for redox reactions at the carbonyl group compared to stepwise transfers. |

| Thermodynamic Formalism | Effective bond dissociation free energies (BDFEs) can predict reaction feasibility. nih.gov | Allows for the rational design of reaction conditions (reductant/acid pairs) to activate the butanone moiety. |

| Asymmetric Catalysis | Use of chiral proton donors can induce enantioselectivity. nih.govprinceton.edu | The inherent chirality of the L-menthoxy group could interact with chiral catalysts to control stereochemical outcomes. |

| Homolytic Activation | PCET can activate strong E-H bonds that are inaccessible to traditional hydrogen atom transfer (HAT) catalysts. princeton.edu | Enables the generation of ketyl radicals from the relatively stable ketone group for further synthetic transformations. |

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable for elucidating complex reaction mechanisms and enzyme-substrate interactions at an atomic level. nih.gov For butanone derivatives, these techniques provide insights into reaction pathways, transition states, and the role of the surrounding environment, such as a solvent or an enzyme's active site.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the context of enzymology, MD simulations can unravel the molecular-level mechanisms of substrate binding and catalysis, guiding the rational design of enzymes with improved efficiency. osti.govrsc.org

For a substrate like a butanone derivative, MD simulations can model its entry into an enzyme's active site, the conformational changes in both the substrate and the enzyme upon binding, and the specific interactions that stabilize the enzyme-substrate complex. researchgate.net These simulations can reveal:

Binding Modes: Identifying the preferred orientation of the substrate within the active site.

Key Residues: Pinpointing the specific amino acid residues that form critical hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the substrate. nih.gov

Conformational Dynamics: Observing how the enzyme's structure fluctuates, for example, between "open" and "closed" conformations, to accommodate the substrate and facilitate the reaction. researchgate.net

Solvent Effects: Understanding the role of water molecules in mediating interactions and stabilizing charges within the active site.

By calculating the binding free energy, MD simulations can quantitatively assess the strength of the substrate's interaction with the enzyme. osti.gov This information is crucial for predicting how mutations in the enzyme might affect its catalytic efficiency and for designing novel inhibitors. nih.govosti.gov

Transition Path Sampling for Reaction Pathway Elucidation

Many chemical and biological processes, including enzyme-catalyzed reactions, involve rare events characterized by high free energy barriers. compchem.nl Direct simulation of these events with standard MD is often computationally prohibitive. Transition Path Sampling (TPS) is an advanced computational method designed to overcome this challenge by focusing specifically on the rare trajectories that connect the reactant and product states. nih.govunivie.ac.at

TPS generates an ensemble of unbiased reactive pathways without prior knowledge of the reaction coordinate, which is often a major hurdle in other methods. compchem.nlnih.gov The process typically involves:

Generating an initial, possibly improbable, path that connects reactants and products.

Using a Monte Carlo "shooting" procedure to generate new trial trajectories by making small perturbations to an existing path. acmm.nl

Accepting or rejecting the new path based on a Metropolis criterion, gradually leading to an ensemble of more probable reaction pathways. univie.ac.at

Analysis of the resulting transition path ensemble can reveal the detailed mechanism of a reaction, identify key intermediates and transition states, and elucidate the role of environmental fluctuations in driving the reaction. nih.gov For a reaction involving a butanone derivative, TPS could be used to study its transformation within an enzyme active site, providing a dynamic picture of the bond-breaking and bond-forming events that constitute the catalytic cycle. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Catalysis

To accurately model chemical reactions, especially those occurring in the complex environment of an enzyme, a combination of computational methods is often required. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a powerful solution by partitioning the system into two regions. biomolmd.orgkit.edu

QM Region: The core reactive part of the system, such as the substrate (e.g., this compound) and the key catalytic residues of the enzyme, is treated with quantum mechanics. This high-level approach is necessary to accurately describe the electronic rearrangements involved in bond formation and cleavage. nih.gov

MM Region: The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with molecular mechanics (a classical force-field approach). This less computationally expensive method effectively captures the structural and electrostatic influence of the environment on the reaction. rsc.org

The QM/MM approach allows for the calculation of potential energy surfaces, the identification of transition state structures, and the determination of reaction energy barriers with high accuracy. mdpi.com This enables researchers to investigate detailed enzymatic mechanisms, including the roles of specific amino acids in stabilizing transition states and the effects of the protein's electrostatic environment on the reaction. biomolmd.orgmdpi.com For butanone derivatives, QM/MM simulations are essential for understanding the specifics of their enzymatic transformations, providing insights that are inaccessible to purely classical or purely quantum mechanical methods alone. nih.gov

Table 2: Comparison of Computational Modeling Techniques

| Technique | Primary Application | Strengths | Limitations |

|---|---|---|---|

| Molecular Dynamics (MD) | Simulating protein-ligand binding and conformational changes. osti.gov | Can model large systems over nanoseconds; reveals dynamic interactions. nih.gov | Classical force fields cannot model bond breaking/formation. |

| Transition Path Sampling (TPS) | Elucidating pathways of rare events (e.g., chemical reactions). nih.gov | Does not require a predefined reaction coordinate; provides dynamic pathway information. compchem.nl | Computationally intensive; analysis of path ensemble can be complex. |

| QM/MM | Modeling reaction mechanisms in complex environments (e.g., enzymes). biomolmd.org | Combines QM accuracy for the reactive center with MM efficiency for the environment. kit.edu | Requires careful definition of the QM/MM boundary; computationally demanding. |

Derivatives, Analogues, and Structure Reactivity Relationships in Butanone Chemistry

Synthesis and Characterization of Structural Analogues

The versatility of the butanone scaffold allows for the synthesis of a wide array of structural analogues with diverse applications, from flavor and fragrance compounds to pharmaceuticals. The methods of synthesis are varied, often involving classic organic reactions tailored to achieve specific structural modifications. Characterization of these analogues relies on a combination of spectroscopic and physical data to confirm their identity and purity.

Aryl-substituted butanones are a significant class of compounds where a butanone chain is attached to an aromatic ring. Their synthesis often involves a two-step process: an initial condensation reaction to form an unsaturated intermediate, followed by a selective reduction.

Raspberry Ketone [4-(4-hydroxyphenyl)-2-butanone], the primary aroma compound of raspberries, is of significant interest in the flavor and fragrance industry oup.com. One common synthetic route is a one-pot reaction involving the aldol (B89426) condensation of p-hydroxybenzaldehyde with acetone (B3395972) to create an α,β-unsaturated ketone (p-hydroxybenzalacetone). This intermediate is then hydrogenated to yield raspberry ketone shokubai.org. Catalysts such as palladium loaded on a Zinc-Lanthanum bifunctional catalyst have been shown to be effective for this one-pot synthesis shokubai.org. Alternative methods include biosynthesis pathways using enzymes like benzalacetone synthase (BAS) and raspberry ketone/zingerone (B1684294) synthase (RZS) from precursor molecules like p-coumaroyl-CoA nih.gov.

Zingerone [4-(4-hydroxy-3-methoxyphenyl)-2-butanone] is a key flavor component of ginger, providing its characteristic sweet and spicy aroma when cooked wikipedia.org. The standard synthesis was first developed by Hiroshi Nomura and involves an aldol condensation between vanillin (B372448) and acetone under basic conditions to produce dehydrozingerone (B89773) wikipedia.org. This intermediate is subsequently reduced via catalytic hydrogenation to form zingerone, often with high yields wikipedia.orgresearchgate.netscientific.net. The selective hydrogenation of the carbon-carbon double bond in the dehydrozingerone intermediate can be achieved using catalysts like NiCl₂·6H₂O-NaBH₄ researchgate.netscientific.net.

Nabumetone [4-(6-methoxy-2-naphthalenyl)-2-butanone] is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug, being metabolized in the body to its active form eprajournals.com. Its synthesis has been achieved through various routes, including scalable two-step continuous flow processes. These methods typically involve the initial preparation of the corresponding 4-aryl-3-buten-2-one intermediate, which is then selectively hydrogenated using a catalyst such as Raney Nickel in a fixed-bed hydrogenator acs.org. One-pot synthesis strategies have also been developed using catalysts like Ni-promoted La-Mg oxide supported on mesoporous cellular foam acs.org.

Table 1: Properties of Selected Aryl-Substituted Butanones

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

|---|---|---|---|---|---|

| Raspberry Ketone | C₁₀H₁₂O₂ | 164.20 | Crystalline solid | 82-84 | |

| Zingerone | C₁₁H₁₄O₃ | 194.22 | Crystalline solid | 40-41 wikipedia.org |

Glycosylation, the attachment of a carbohydrate moiety to another molecule, can significantly alter the properties of the parent compound. The synthesis of glycosides is a fundamental area of carbohydrate chemistry with challenges in controlling stereoselectivity ethernet.edu.etsemanticscholar.org. While specific synthetic routes for 2-butanone (B6335102) 4-glucopyranoside are not extensively detailed in readily available literature, general methods for glycoside formation are well-established. These often involve the reaction of a glycosyl donor (an activated sugar derivative) with an alcohol (the aglycone), such as a hydroxy-functionalized butanone, in the presence of a promoter ethernet.edu.et.

A naturally occurring, more complex derivative, 2-butanone 4-glucopyranoside 6′-O-gallate , has been isolated from the leaves of Memecylon edule researchgate.netresearchgate.net. This indicates that biosynthetic pathways for such glycosylated butanones exist in nature. The characterization of these compounds involves extensive use of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine the structure of the sugar moiety, the aglycone, and the precise location and stereochemistry of the glycosidic bond ethernet.edu.et.

Table 2: Properties of a Glycosylated Butanone Derivative

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Source |

|---|

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity of the butanone framework and the selectivity of its reactions are heavily influenced by the nature and position of substituents wikipedia.org. These effects can be broadly categorized as inductive and resonance effects libretexts.orgucsb.edu.

Inductive Effects: These are transmitted through sigma bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density on the molecule, which can deactivate an associated aromatic ring towards electrophilic substitution libretexts.org. Conversely, electron-donating groups like alkyl groups can increase electron density and activate the ring libretexts.org.

Resonance Effects: These occur in conjugated systems where electrons can be delocalized through pi orbitals. A substituent with a lone pair of electrons (e.g., -OH, -OCH₃) adjacent to an aromatic ring can donate electron density into the ring via resonance, which is a powerful activating effect that stabilizes the intermediate carbocation during electrophilic aromatic substitution libretexts.org.

In the context of aryl-substituted butanones like zingerone and raspberry ketone, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring are activating and ortho-, para-directing for electrophilic substitution reactions libretexts.orglibretexts.org. The reactivity of the carbonyl group in the butanone chain itself can also be influenced. For instance, aldehyde and ketone functional groups have been shown to act as directing groups in certain nickel-catalyzed Suzuki-Miyaura reactions, enhancing the rate and selectivity of the cross-coupling nih.gov. This demonstrates that substituents can have profound and sometimes unexpected effects on reaction outcomes. The electronic properties of substituents can stabilize or destabilize reaction intermediates and transition states, thereby altering the activation energy and controlling the reaction pathway libretexts.org.

Stereoisomeric Effects in Analogous Systems

Stereoisomerism plays a critical role in the chemistry of butanone analogues, particularly when chiral centers are present. The specific three-dimensional arrangement of atoms can dictate the molecule's biological activity and its interaction with other chiral molecules, such as enzymes.

Stereoelectronic effects are a key consideration, where the spatial orientation of orbitals influences reactivity basna.ir. For example, in the formation of glycosides, the stereochemistry at the anomeric carbon (the new chiral center formed upon glycosylation) is crucial. The synthesis must be carefully controlled to produce the desired α- or β-anomer, as they can have vastly different properties cdnsciencepub.com. The outcome of such reactions can be influenced by factors like the choice of solvent, promoter, and protecting groups on the sugar ethernet.edu.et.

In molecules with multiple stereocenters, such as 4-(L-Menthoxy)-2-butanone, which has three defined stereocenters derived from the L-menthol moiety, the fixed stereochemistry of one part of the molecule can influence the stereochemical outcome of reactions at another part—a process known as diastereoselective synthesis nih.govnih.gov. The steric bulk and conformational preferences imposed by the existing chiral framework can block certain reaction trajectories, favoring others and leading to a specific stereoisomer as the major product. This control over stereochemistry is fundamental in the synthesis of complex molecules and pharmaceuticals where only one specific stereoisomer possesses the desired therapeutic effect.

Advanced Spectroscopic and Analytical Methodologies for Butanone Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(L-Menthoxy)-2-butanone, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. For this compound, the spectrum can be divided into two main regions: the signals corresponding to the L-menthoxy moiety and those of the butanone chain.

Butanone Chain: The methyl group adjacent to the carbonyl (C1) is expected to appear as a sharp singlet around δ 2.1-2.2 ppm. The methylene (B1212753) protons at C3, being adjacent to another methylene group (C4) and deshielded by the ether oxygen, would likely resonate as a triplet around δ 2.7 ppm. The methylene protons at C4, directly attached to the ether oxygen, would be further downfield, appearing as a triplet around δ 3.5-3.7 ppm.

L-Menthoxy Moiety: The protons of the menthyl group would appear in the upfield region (δ 0.7-2.2 ppm). The two methyl groups of the isopropyl substituent and the methyl group on the cyclohexane (B81311) ring would produce distinct doublets. The methine proton (CH-O) attached to the ether oxygen would be the most downfield signal for this moiety, likely appearing as a multiplet around δ 3.1-3.4 ppm due to coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, 14 unique carbon signals are expected.

Butanone Chain: The most deshielded carbon would be the carbonyl carbon (C2), with a characteristic chemical shift in the range of δ 208-210 ppm. docbrown.info The methyl carbon (C1) would appear significantly upfield, around δ 30 ppm. The methylene carbons, C3 and C4, would have shifts influenced by the adjacent carbonyl and ether oxygen, respectively, typically falling in the δ 40-75 ppm range.

L-Menthoxy Moiety: The carbon atom bonded to the ether oxygen (C-O) would be the most downfield signal in the menthyl group, expected around δ 75-85 ppm. The remaining carbons of the cyclohexane ring and the isopropyl group would resonate in the δ 16-50 ppm range.

A summary of predicted chemical shifts is presented below.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-H₃ (Ketone Methyl) | ~2.1 (s) | ~30 |

| C2 (C=O) | - | ~209 |

| C3-H₂ | ~2.7 (t) | ~45 |

| C4-H₂ | ~3.6 (t) | ~68 |

| Menthyl C-O | - | ~80 |

| Menthyl CH-O | ~3.2 (m) | - |

| Other Menthyl Carbons | - | 16-50 |

| Other Menthyl Protons | 0.7-2.2 (m) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₄H₂₆O₂, giving it a molecular weight of 226.36 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226.

The fragmentation of the molecular ion is dictated by the functional groups present. Key fragmentation pathways for ketones involve alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group. libretexts.org

Alpha-Cleavage: Cleavage between C1 and C2 would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 211, or the formation of the highly stable acylium ion [CH₃CO]⁺ at m/z 43. This acylium ion is often the base peak in the mass spectra of methyl ketones. libretexts.org

Cleavage of the Menthoxy Group: Fragmentation can also be initiated by the ether linkage. Cleavage of the C4-O bond could lead to the formation of a menthoxy radical and a [C₄H₇O]⁺ ion at m/z 71. Alternatively, the charge could be retained by the menthyl portion, leading to a fragment corresponding to the menthyl cation or its subsequent fragmentation products. A McLafferty rearrangement is also possible, involving the transfer of a hydrogen atom from the menthyl ring to the carbonyl oxygen, followed by cleavage, which would yield characteristic neutral and charged fragments.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 226 | [C₁₄H₂₆O₂]⁺ | Molecular Ion (M⁺) |

| 211 | [M - CH₃]⁺ | Alpha-cleavage, loss of methyl radical |

| 155 | [M - C₄H₇O]⁺ | Loss of butanone ether radical |

| 139 | [C₁₀H₁₉]⁺ | Menthyl group fragment |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl ring fragment |

| 71 | [C₄H₇O]⁺ | Cleavage at ether linkage |

| 43 | [CH₃CO]⁺ | Alpha-cleavage, acylium ion (likely base peak) |

Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting the absorption of IR radiation corresponding to bond vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its ketone, ether, and alkane components. docbrown.info

C=O Stretch: The most prominent and diagnostic peak would be the strong absorption due to the carbonyl (ketone) group stretch, which typically appears in the range of 1700-1725 cm⁻¹. For a saturated aliphatic ketone like this, the peak is expected around 1715 cm⁻¹. nist.gov

C-H Stretch: Strong, sharp peaks in the region of 2850-2960 cm⁻¹ correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the menthyl and butyl groups.

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the ether linkage is expected to be present in the fingerprint region, typically between 1070-1150 cm⁻¹.

C-H Bending: Vibrations corresponding to C-H bending (scissoring, rocking, and wagging) for CH₂, and CH₃ groups would appear in the 1350-1470 cm⁻¹ range.

The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-2960 | C-H Stretch | Alkane (Menthyl & Butyl) |

| ~1715 | C=O Stretch | Ketone |

| 1350-1470 | C-H Bend | Alkane |

| 1070-1150 | C-O Stretch | Ether |

Chiroptical Spectroscopy (e.g., Optical Activity, Circular Dichroism) for Enantiomeric Purity

Chiroptical techniques are essential for characterizing chiral molecules like this compound, which is derived from naturally chiral L-menthol. These methods provide information on the stereochemistry and enantiomeric purity of the compound.

Optical Activity: As a chiral molecule, this compound will rotate the plane of plane-polarized light. A measurement of its specific rotation, [α]D, using a polarimeter would yield a specific value (either positive or negative) that is characteristic of the compound under defined conditions (concentration, solvent, temperature, and wavelength). While specific data for this compound is not widely published, the value would be a critical parameter for its identification and quality control. nih.govncats.io

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The ketone carbonyl group in this compound is a chromophore that exhibits an n→π* electronic transition in the UV region (around 280-300 nm). This transition is electronically forbidden but magnetically allowed, making it weak in UV-Vis absorption but typically strong in a CD spectrum. The resulting CD signal, known as a Cotton effect, would be either positive or negative depending on the absolute configuration and the preferred conformation of the molecule around the carbonyl group. Studies on related menthone derivatives show that CD spectroscopy is highly sensitive to conformational changes and can be used to probe the stereochemical environment. oup.comodinity.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. It is the method of choice for assessing the purity of this compound and identifying any potential impurities.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the GC column. For this compound, a single major peak would be expected at a specific retention time under defined chromatographic conditions. The high efficiency of capillary GC columns allows for the separation of closely related impurities, such as stereoisomers or byproducts from its synthesis.

As the compound elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for the eluting peak, confirming its identity. The obtained mass spectrum would show the molecular ion at m/z 226 and the characteristic fragmentation pattern discussed in section 6.2. The integration of the primary peak area relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity. dss.go.thnih.gov

Enzyme Engineering and De Novo Design for Butanone Transformations

Directed Evolution Strategies for Enhancing Biocatalytic Efficiency

Directed evolution has become a cornerstone of protein engineering for creating powerful and efficient biocatalysts. nih.gov This process mimics natural evolution on a laboratory timescale, involving iterative rounds of gene mutagenesis, expression, and screening to identify enzyme variants with desired improvements. nih.gov For butanone transformations, which often involve the asymmetric reduction of a ketone to a chiral alcohol, directed evolution is employed to enhance the catalytic efficiency, stereoselectivity, and stability of enzymes like ketoreductases (KREDs) and other alcohol dehydrogenases. researchgate.netrsc.org

The process begins with a parent enzyme that may exhibit low-level activity for the target butanone substrate. Through random mutagenesis or site-saturation mutagenesis, a library of enzyme variants is generated. rsc.org These variants are then screened for improved performance, such as higher conversion rates or enantiomeric excess (e.e.) for the desired alcohol product. For instance, directed evolution has been successfully used to evolve a native ketoreductase, LbCR, to increase both its thermal stability and activity. The best variant, LbCRM8, showed a 1944-fold increase in half-life at 40°C and a 3.2-fold improvement in catalytic efficiency. acs.org Such enhancements are crucial for the industrial-scale synthesis of chiral intermediates. rsc.org

Structure-guided directed evolution, which uses knowledge of the enzyme's three-dimensional structure to target specific amino acid residues for mutation, has also proven effective. nih.gov For example, an engineered carbonyl reductase was developed through this method, resulting in a 23.9-fold enhancement in enzyme activity for the desymmetric reduction of a cyclic diketone. nih.gov These strategies could be directly applied to improve the biocatalytic reduction of 4-(L-Menthoxy)-2-butanone to its corresponding chiral alcohol.

| Parent Enzyme | Target Substrate | Engineering Strategy | Key Improvement | Reference |

|---|---|---|---|---|

| Lactobacillus brevis ketoreductase (LbCR) | Bulky atorvastatin (B1662188) precursor | Directed evolution (separate evolution for thermostability and activity, then combination of mutations) | 1944-fold increase in half-life at 40°C and 3.2-fold improvement in catalytic efficiency. | acs.org |

| Sporobolomyces salmonicolor carbonyl reductase (SSCR) | 2-methyl-2-benzyl-1,3-cyclopentanedione | Structure-guided directed evolution | 23.9-fold enhancement of enzyme activity. | nih.gov |

| Carbonyl reductase from Leifsonia xyli (LxCAR) | [3,5-bis(Trifluoromethyl)phenyl] ketone | Site-saturation mutagenesis | Variant S154Y showed high activity and stereoselectivity for producing the (R)-alcohol. | rsc.org |

Computational Design of Artificial Enzymes (e.g., Retroaldolases)

Computational enzyme design offers a rational approach to creating novel biocatalysts or redesigning existing ones for specific transformations. nih.gov This is particularly relevant for reactions not efficiently catalyzed by natural enzymes, such as certain C-C bond formations or cleavages involved in butanone transformations. Retroaldolases, which catalyze the reverse aldol (B89426) reaction to break carbon-carbon bonds, are a key target for de novo computational design. nih.govnih.govbakerlab.org

The design process typically begins with a hypothesized reaction mechanism and the ideal geometry of the active site residues to stabilize the transition state. nih.gov Computational algorithms are then used to search for protein scaffolds that can accommodate this designed active site. nih.gov For a retro-aldol reaction involving a butanone derivative, the mechanism would likely involve the formation of a Schiff base with a lysine (B10760008) residue, followed by C-C bond cleavage. nih.gov Researchers have successfully designed retroaldolases by creating active sites with a catalytic lysine and other residues to facilitate the multi-step reaction. nih.govbakerlab.org Of 72 initial designs, 32 showed detectable retro-aldolase activity, with some exhibiting rate accelerations of up to four orders of magnitude. nih.gov

The selection of an appropriate protein scaffold is a critical step in the design of artificial enzymes. nih.govresearchgate.net The scaffold must provide the necessary structural stability and a suitable environment for the engineered active site. nih.gov Scaffolds can be derived from existing proteins with known structures, even if they lack the desired catalytic activity, or they can be designed de novo. researchgate.netbakerlab.org Once a scaffold is chosen, the active site is engineered by introducing specific amino acid mutations to create the desired catalytic machinery. rsc.org

For instance, in the design of retro-aldolases, the active site is engineered to contain a nucleophilic lysine to form an imine intermediate with the ketone substrate. nih.gov Other residues are strategically placed to assist in proton transfer and stabilize intermediates. nih.gov The atomic accuracy of this design process has been confirmed by X-ray crystallography, which showed that the experimentally determined structures of active designs were nearly identical to the computational models. nih.govbakerlab.org This precision is vital for creating efficient biocatalysts for specific butanone transformations. Recent hybrid approaches combining machine learning and atomistic modeling, such as Riff-Diff, have shown promise in scaffolding catalytic sites in de novo proteins with high precision, generating catalysts with activities that rival those optimized by directed evolution. sciety.orgelifesciences.org

For industrial applications, the thermostability of an enzyme is a crucial parameter. nih.govaip.org Computationally designed enzymes, being artificial, may initially lack the robustness of their natural counterparts. Therefore, enhancing their thermostability is a key aspect of the engineering process. Computational methods can be used to predict mutations that will increase the thermal stability of a protein scaffold without compromising its catalytic function. nih.gov

Strategies for enhancing thermostability include the introduction of disulfide bonds, the optimization of hydrophobic interactions in the protein core, the addition of salt bridges, and the rigidification of flexible loops. nih.govacs.org For example, analysis of evolved variants of the ketoreductase LbCR revealed that increased thermostability was largely due to the rigidification of flexible loops around the active site through the formation of additional hydrogen bonds and hydrophobic interactions. acs.org Computational tools can screen for potential stabilizing mutations, significantly reducing the experimental effort required compared to purely random approaches. nih.gov These strategies are essential for developing robust biocatalysts for butanone transformations that can withstand industrial process conditions. nih.govacs.org

Whole-Cell Biotransformation Systems and Bioreactor Optimization

While isolated enzymes offer high purity and specificity, whole-cell biotransformation systems are often a more practical and cost-effective option for industrial-scale production. nih.govbohrium.com Using whole microbial cells (like E. coli or baker's yeast) that express the desired enzyme eliminates the need for costly and time-consuming enzyme purification. bohrium.comresearchgate.net Furthermore, whole-cell systems can provide a stable environment for the enzyme and often contain innate mechanisms for cofactor regeneration, which is essential for many reductase-catalyzed ketone reductions. rsc.orgbohrium.com

For the transformation of a butanone derivative, a microorganism would be genetically engineered to overexpress a specific ketoreductase. The whole cells are then used directly as the biocatalyst in a bioreactor. nih.gov This approach has been widely used for the synthesis of fine chemicals, including flavors and fragrances. cnr.itnih.govnih.gov For example, Saccharomyces cerevisiae has been engineered to serve as a platform for the whole-cell biotransformation of fatty acids into valuable aldehyde fragrance compounds. nih.govnih.gov

Optimization of the bioreactor conditions is critical for maximizing the efficiency of whole-cell biotransformations. researchgate.net Key parameters include pH, temperature, substrate and cosubstrate concentrations, and aeration. researchgate.net For ketone reductions that require a cofactor like NADPH, a cosubstrate such as isopropanol (B130326) or glucose is often added to the reaction mixture to facilitate cofactor regeneration. rsc.orgacs.org The use of biphasic systems, where an organic solvent is used to dissolve the often hydrophobic ketone substrate and extract the alcohol product, can help to overcome issues of low substrate solubility and product inhibition. nih.gov Continuous flow processes using packed-bed reactors with immobilized enzymes or cells are also being developed to improve process efficiency and enzyme stability. mdpi.com

| System | Advantages | Disadvantages | Key Optimization Parameters |

|---|---|---|---|

| Isolated Enzymes | High purity, no side reactions, high volumetric productivity. nih.gov | Costly purification, potential instability, requires external cofactor regeneration. rsc.org | Enzyme loading, cofactor regeneration system, pH, temperature, substrate concentration. researchgate.net |

| Whole-Cell Biocatalysis | No enzyme purification, enzyme is in a stable natural environment, built-in cofactor regeneration. bohrium.com | Potential for side reactions, lower volumetric productivity, mass transfer limitations. nih.gov | Cell density, substrate/cosubstrate feed rate, pH, temperature, aeration, product extraction. researchgate.netnih.gov |

Potential Applications As Chiral Synthons and Research Tools in Organic Synthesis

Role in the Asymmetric Synthesis of Chiral Intermediates

The primary application of 4-(L-Menthoxy)-2-butanone lies in its ability to serve as a chiral synthon for the preparation of enantiomerically enriched intermediates. The bulky and stereochemically defined L-menthoxy group effectively shields one face of the butanone's enolate or enol equivalent, directing incoming electrophiles to the opposite face. This steric hindrance is the basis for its utility in diastereoselective reactions.

One of the most well-documented applications is in the diastereoselective reduction of the ketone functionality. The reduction of this compound with various reducing agents leads to the formation of chiral 1,3-diols. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the reaction conditions. For instance, the use of certain hydride reagents can selectively produce either the (2R,4'R)- or (2S,4'R)-diastereomer of the corresponding 1,3-diol. This diastereoselectivity arises from the preferential attack of the hydride from the less sterically hindered face of the carbonyl group, as dictated by the conformation of the L-menthoxy auxiliary.

| Reducing Agent | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) |

| Sodium borohydride | 85:15 | 70% |

| Lithium aluminum hydride | 90:10 | 80% |

| Diisobutylaluminium hydride | 70:30 | 40% |

The data presented in this table is illustrative and based on general principles of diastereoselective reductions. Actual experimental results can vary based on specific reaction conditions.

Precursors for Complex Molecules in Fine Chemical Synthesis

The chiral intermediates synthesized using this compound serve as valuable building blocks for the construction of more complex molecules, particularly in the realm of fine chemical and natural product synthesis. The resulting chiral diols, for example, are versatile precursors for a range of biologically active compounds, including pheromones and fragrance components.

Following the diastereoselective reduction, the L-menthoxy auxiliary can be cleaved under specific conditions to yield the free chiral diol. This cleavage is a critical step, and various methods have been developed to ensure that the stereochemical integrity of the newly formed chiral centers is maintained. The liberated chiral diol can then undergo further transformations to afford the target molecule. This strategy has been successfully employed in the synthesis of various natural products where the stereochemistry of hydroxyl groups is crucial for their biological activity.

Methodological Development in Catalytic Systems

Beyond its role as a stoichiometric chiral auxiliary, research has explored the potential of this compound and its derivatives in the development of new catalytic systems. The chiral backbone of the L-menthoxy group can be incorporated into the design of chiral ligands for transition metal catalysts. These chiral ligands can then be used to induce enantioselectivity in a wide range of catalytic reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

The development of such catalytic systems is a significant area of research in organic synthesis, as it allows for the generation of large quantities of chiral products from small amounts of a chiral catalyst. While the direct application of this compound in commercially available catalysts is not yet widespread, its role as a research tool in the design and evaluation of new chiral ligands and catalysts is noteworthy. The insights gained from studying the stereodirecting influence of the L-menthoxy group in stoichiometric reactions provide a valuable foundation for the rational design of more efficient and selective catalytic systems.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Catalysts for Butanone Derivatization

The synthesis of specific stereoisomers of butanone derivatives is fundamental for their application in fields requiring high molecular specificity. The development of novel catalysts that can precisely control stereochemistry is a significant area of ongoing research. Current efforts are concentrated on designing catalysts that are not only highly selective but also robust and applicable to a wide range of butanone substrates.

Research in this area includes the use of transition metal complexes, organocatalysts, and biocatalysts to achieve high levels of enantioselectivity and diastereoselectivity. For instance, chiral complexes based on metals like platinum and palladium have been explored for the catalytic asymmetric Baeyer-Villiger oxidation of butanones to produce chiral γ-butyrolactones. Similarly, non-transition metal catalysts involving magnesium, aluminum, and scandium have also been investigated for this purpose.

Future work will likely focus on creating more sophisticated catalysts. This includes the development of multifunctional catalysts that can facilitate tandem or cascade reactions, allowing for the synthesis of complex chiral molecules from simple butanone precursors in a single pot. Furthermore, there is a growing interest in heterogeneous catalysts, which offer advantages in terms of separation and reusability, contributing to more sustainable chemical processes. The goal is to create catalytic systems that provide excellent stereocontrol, high yields, and broad substrate scope for the derivatization of butanones.

| Catalyst Type | Metal/Active Component | Application in Butanone Derivatization | Key Research Findings |

| Transition Metal Complexes | Platinum (Pt), Palladium (Pd) | Asymmetric Baeyer-Villiger oxidation | Enables synthesis of chiral γ-butyrolactones. |

| Non-Transition Metal Complexes | Magnesium (Mg), Aluminum (Al), Scandium (Sc) | Asymmetric Baeyer-Villiger oxidation | Offers alternative pathways for producing chiral lactones. |

| Organocatalysts | Chiral Imidazolidinones | Enantioselective Mukaiyama–Michael reactions | Provides a strategy for highly functionalized, enantiomerically enriched butenolides. |

| Biocatalysts | Lipases, Dehydrogenases | Kinetic resolution and asymmetric reduction | Enables the production of enantiopure alcohols and esters from racemic butanone derivatives. |

| Heterogeneous Catalysts | Copper-containing catalysts | Gas-phase dehydrogenation | Used in the synthesis of 4-hydroxy-2-butanone (B42824) from 1,3-butanediol (B41344). |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. These computational tools can process vast amounts of data from chemical literature and experimental results to identify patterns and make predictions about reaction outcomes with increasing accuracy. For the synthesis of chiral butanones, AI and ML can significantly accelerate the discovery and optimization of synthetic routes.

One of the key applications of AI in this context is the prediction of reaction selectivity. By analyzing the complex interplay of factors such as reactant structure, catalyst type, solvent, and temperature, machine learning models can forecast the stereochemical outcome of a reaction. This predictive capability allows chemists to screen potential reaction conditions in silico, saving time and resources that would otherwise be spent on extensive experimental trials.

Furthermore, AI is being employed in the de novo design of catalysts. Generative models can propose novel catalyst structures with desired properties, such as high activity and stereoselectivity, for specific butanone derivatization reactions. These models are trained on large datasets of known catalysts and their performance, enabling them to generate innovative designs that human chemists might not have considered. The combination of predictive AI with automated synthesis platforms has the potential to create a closed-loop system for reaction optimization, where the AI designs experiments, a robot performs them, and the results are fed back to the AI to refine its models.

| Application Area | AI/ML Technique | Function | Potential Impact on Chiral Butanone Synthesis |

| Reaction Prediction | Deep Learning, Neural Networks | Predicts reaction products, yields, and stereoselectivity based on input reactants and conditions. | Faster identification of optimal synthetic routes and conditions. |

| Catalyst Design | Generative Models, Transfer Learning | Proposes novel catalyst structures with enhanced performance for specific transformations. | Discovery of highly efficient and selective catalysts for asymmetric synthesis. |

| Retrosynthesis Planning | AI-powered platforms | Identifies potential synthetic pathways for a target molecule. | Streamlines the design of multi-step syntheses for complex butanone derivatives. |

| Process Optimization | Machine Learning Algorithms | Optimizes reaction parameters like temperature, pressure, and catalyst loading for maximum yield and selectivity. | Improved efficiency and cost-effectiveness of chemical production. |

Sustainable and Environmentally Benign Synthetic Routes for Chiral Butanones

The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral molecules. The focus is on developing methods that are not only efficient but also minimize environmental impact. For chiral butanones, this involves the use of renewable feedstocks, the reduction of waste, and the use of less hazardous solvents and reagents.

One promising approach is the use of biocatalysis. Enzymes, such as dehydrogenases, can be used for the stereoselective synthesis of chiral building blocks like 1-hydroxy-2-butanone. Biocatalytic processes often occur in aqueous media under mild conditions, offering a green alternative to traditional chemical methods that may require harsh reagents and organic solvents. The development of engineered enzymes with tailored specificities and stabilities is a key area of research that will expand the utility of biocatalysis in the synthesis of chiral butanones.

| Sustainable Strategy | Description | Example Application for Chiral Butanones | Environmental Benefit |

| Biocatalysis | Use of enzymes or whole-cell systems as catalysts. | Stereoselective oxidation of diols to produce chiral hydroxybutanones using engineered E. coli. | Mild reaction conditions, use of water as a solvent, high selectivity. |

| Heterogeneous Catalysis | Use of catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). | Gas-phase dehydrogenation of 1,3-butanediol over copper-based catalysts to synthesize 4-hydroxy-2-butanone. | Ease of catalyst separation and reuse, potential for continuous flow processes. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Catalytic asymmetric addition reactions that form new stereocenters without the generation of stoichiometric byproducts. | Minimization of waste, more efficient use of resources. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources instead of petrochemicals. | Synthesis of butanone derivatives from bio-based platform chemicals. | Reduced reliance on fossil fuels, lower carbon footprint. |

Q & A

Q. How can researchers verify the structural integrity of 4-(L-Menthoxy)-2-butanone during synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze the - and -NMR spectra to confirm the presence of the menthoxy group (δ 3.2–3.5 ppm for methoxy protons) and the ketone moiety (δ 210–220 ppm for carbonyl carbon). Compare with spectral data from structurally related compounds like 4-methoxy-2-butanone .

- Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak (M) at m/z 226.3 (CHO) and fragmentation patterns consistent with the menthyl and ketone groups .

Q. What solvents are compatible with this compound for experimental use?

Methodological Answer:

- Polar solvents: Ethanol and water are suitable due to its miscibility (observed in structurally similar compounds like 4-hydroxy-2-butanone) .

- Non-polar solvents: Use ether or dichloromethane for reactions requiring anhydrous conditions. Avoid strong oxidizers (e.g., HNO) due to incompatibility risks .

Intermediate/Advanced Research Questions

Q. How can researchers address discrepancies in vapor pressure data for this compound analogs?

Methodological Answer:

- Linear Regression Analysis: Replicate methods used for analogs like 4-(4-methoxyphenyl)-2-butanone, where vapor pressure (P/kPa) vs. 1/T(K) plots yielded high linearity (r = 0.9999). Calibrate equipment to ±0.1°C accuracy .

- Cross-Validation: Compare results with thermodynamic models (e.g., Antoine equation) and literature data for structurally related aliphatic ethers .

Q. What experimental protocols ensure safe handling of this compound in metabolic studies?

Methodological Answer:

- Personal Protective Equipment (PPE): Use JIS T 8116-certified gloves, chemical safety goggles, and N95 masks to mitigate exposure risks (based on GHS guidelines for similar ketones) .

- Ventilation: Employ local exhaust systems to maintain airborne concentrations below OSHA thresholds (≤10 mg/m for ketones) .

Advanced Research Questions

Q. How can researchers design a toxicological evaluation of this compound using existing data from related compounds?

Methodological Answer:

- Read-Across Approach: Leverage NOAEL (No Observed Adverse Effect Level) data from structurally related compounds like 3-(L-menthoxy)propane-1,2-diol (NOAEL = 30 mg/kg/day in rats). Adjust dosing based on molecular weight differences and metabolic pathways (e.g., cytochrome P-450 oxidation) .

- Ames Test: Follow protocols used for this compound, where no mutagenicity was observed in S. typhimurium strains TA98/TA100 (±S9 activation) .

Q. What analytical strategies resolve contradictions in solubility data for this compound derivatives?

Methodological Answer:

- Hansen Solubility Parameters (HSP): Calculate HSP values (δ, δ, δ) for derivatives like 4-hydroxy-2-butanone (δ ≈ 18.5 MPa) to predict solvent compatibility .

- Empirical Testing: Conduct phase diagrams in binary solvent systems (e.g., ethanol/water) to identify crystallization thresholds .

Regulatory and Safety Considerations

Q. What regulatory frameworks apply to this compound in academic research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.